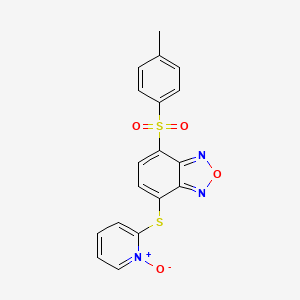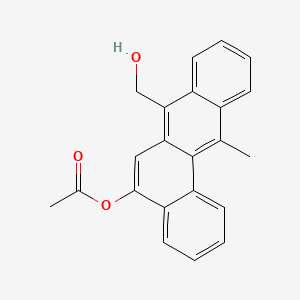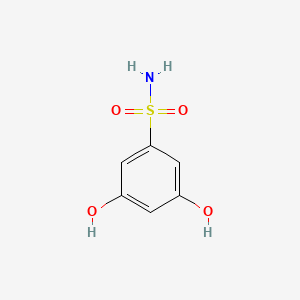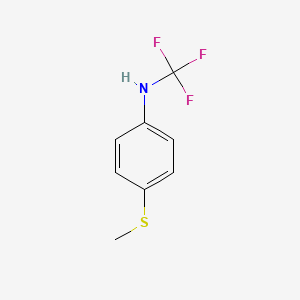
4-(methylthio)-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylthio)-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of both a trifluoromethyl group and a methylthio group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-nitro-2-trifluoromethyl toluene with iron powder and hydrochloric acid, followed by crystallization to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylthio)-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The trifluoromethyl and methylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like trifluoromethyl iodide and methylthiol can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted aniline derivatives.
Scientific Research Applications
4-(Methylthio)-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(methylthio)-N-(trifluoromethyl)aniline involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methylthio group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
4-(Trifluoromethyl)aniline: Lacks the methylthio group, resulting in different chemical properties and reactivity.
4-(Methylthio)aniline:
Trifluoromethylaniline derivatives: Various derivatives with different substituents on the aniline ring.
Uniqueness: 4-(Methylthio)-N-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl and methylthio groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C8H8F3NS |
|---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
4-methylsulfanyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3NS/c1-13-7-4-2-6(3-5-7)12-8(9,10)11/h2-5,12H,1H3 |
InChI Key |
CXUVNHLQYVGRMG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


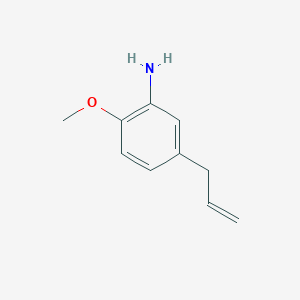

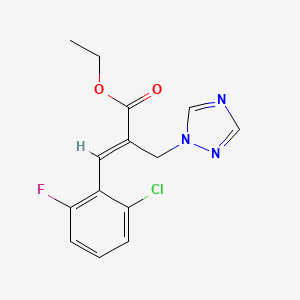
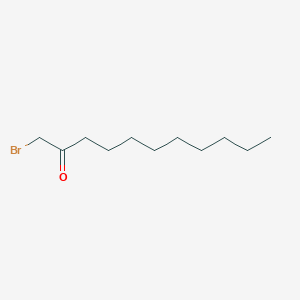
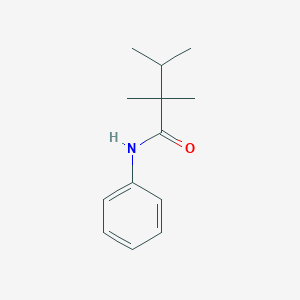
![9H-Imidazo[4,5-F]quinazoline](/img/structure/B13953787.png)
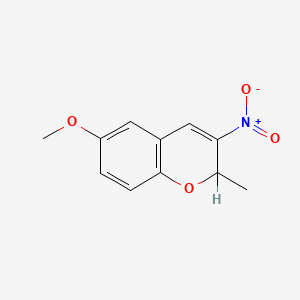
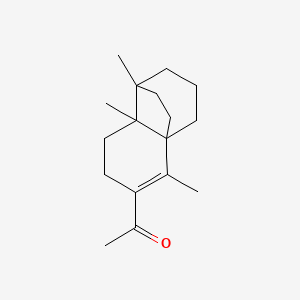
![3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid](/img/structure/B13953803.png)
![8-Benzyl-2-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13953830.png)
![3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953837.png)
